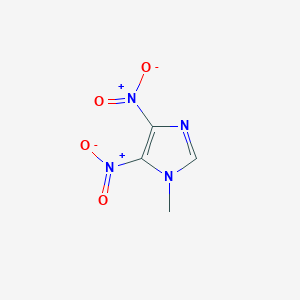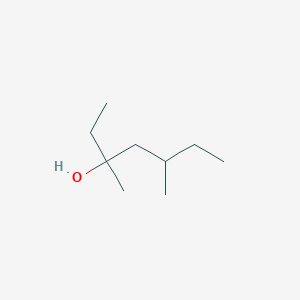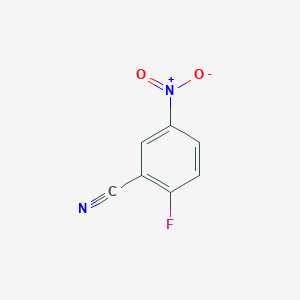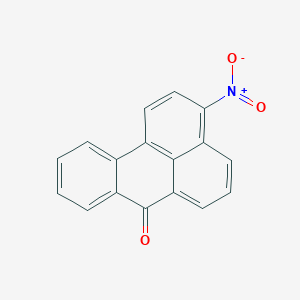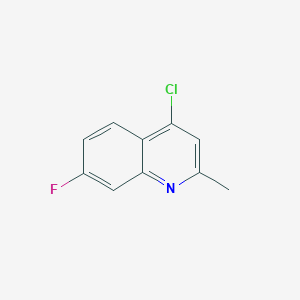
Silver methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver methacrylate is an organometallic compound that combines the properties of silver with methacrylic acid. It is known for its unique chemical and physical properties, making it valuable in various scientific and industrial applications. The compound is often used in the synthesis of polymers and nanocomposites, where it imparts antimicrobial properties and enhances thermal stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Silver methacrylate can be synthesized through the reaction of silver nitrate with methacrylic acid. The process involves dissolving silver nitrate in water and then adding methacrylic acid under controlled conditions. The reaction typically occurs at room temperature, and the product is precipitated out of the solution.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often purified through recrystallization or other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Silver methacrylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silver oxide and other by-products.
Reduction: The compound can be reduced to elemental silver under certain conditions.
Substitution: this compound can participate in substitution reactions where the methacrylate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Silver oxide and methacrylic acid derivatives.
Reduction: Elemental silver and methacrylic acid.
Substitution: Various substituted methacrylate compounds.
Applications De Recherche Scientifique
Silver methacrylate has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of polymers and nanocomposites with enhanced properties.
Biology: Employed in the development of antimicrobial coatings and materials.
Medicine: Investigated for its potential use in antimicrobial treatments and wound dressings.
Industry: Utilized in the production of conductive films and other advanced materials.
Mécanisme D'action
The antimicrobial properties of silver methacrylate are primarily due to the release of silver ions, which interact with microbial cell membranes and proteins. This interaction disrupts cellular processes and leads to cell death. The methacrylate component helps in the formation of stable polymeric structures, enhancing the overall effectiveness of the compound.
Comparaison Avec Des Composés Similaires
Silver acetate: Another silver-based compound with antimicrobial properties.
Silver nitrate: Widely used in various applications, including medical treatments and photography.
Silver stearate: Used in the production of lubricants and as a stabilizer in plastics.
Uniqueness of Silver Methacrylate: this compound stands out due to its ability to form stable polymeric structures and its enhanced antimicrobial properties. The combination of silver and methacrylate provides a unique set of characteristics that are not found in other silver-based compounds.
Propriétés
Numéro CAS |
16631-02-0 |
|---|---|
Formule moléculaire |
C4H6AgO2 |
Poids moléculaire |
193.96 g/mol |
Nom IUPAC |
2-methylprop-2-enoic acid;silver |
InChI |
InChI=1S/C4H6O2.Ag/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6); |
Clé InChI |
NXOWKEPKGIKQAF-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)[O-].[Ag+] |
SMILES canonique |
CC(=C)C(=O)O.[Ag] |
| 16631-02-0 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


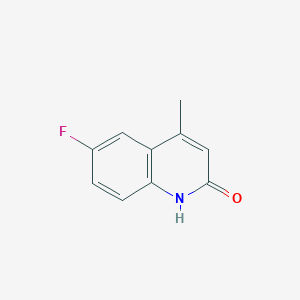
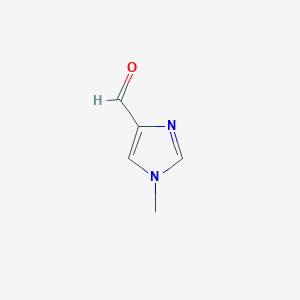
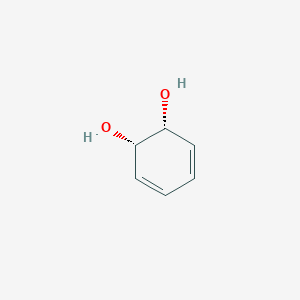
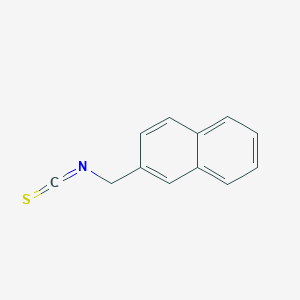

![2-[(E)-2-phenylethenyl]phenol](/img/structure/B100126.png)
